molecular formula C16H16FNO4S B11082900 Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11082900
M. Wt: 337.4 g/mol
InChI Key: UUXKNJUYVVBLCE-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological and chemical properties

Preparation Methods

The synthesis of Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of 4-fluorophenol with chloroacetyl chloride to form 4-fluorophenoxyacetyl chloride. This intermediate is then reacted with 2-amino-4,5-dimethylthiophene-3-carboxylate under appropriate conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.

Chemical Reactions Analysis

Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced thiophene derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity .

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it could act as an inhibitor of kinases or other signaling proteins, disrupting pathways involved in disease progression . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C16H16FNO4S

Molecular Weight

337.4 g/mol

IUPAC Name

methyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C16H16FNO4S/c1-9-10(2)23-15(14(9)16(20)21-3)18-13(19)8-22-12-6-4-11(17)5-7-12/h4-7H,8H2,1-3H3,(H,18,19)

InChI Key

UUXKNJUYVVBLCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=CC=C(C=C2)F)C

Origin of Product

United States

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